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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical milestones, key scientific discoveries, and evolving

applications of polyols. From their initial isolation from natural sources to their current

widespread use in the food, pharmaceutical, and polymer industries, this document provides a

comprehensive overview of the core scientific and technical aspects of polyol development.

Historical Discovery of Key Polyols
The journey of polyols began in the 19th century with the isolation of these sugar alcohols from

natural sources. Early chemists, through meticulous extraction and characterization, laid the

groundwork for our modern understanding of these versatile compounds.

Mannitol (1806): Joseph Louis Proust, a French chemist, is credited with the discovery of

mannitol in 1806.[1][2] He originally isolated it from the flowering ash, which was known to

produce a sweet secretion called manna, leading to the name "mannitol".[1]

Erythritol (1848): Scottish chemist John Stenhouse discovered erythritol in 1848.[3] He first

isolated the compound from lichens. It wasn't until 1950 that erythritol was found in

blackstrap molasses that had been fermented by yeast, which paved the way for modern

fermentation-based production methods.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1311374?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Mannitol
https://testbook.com/question-answer/which-french-chemist-summarised-his-experiment-in--62c6bfd8b68d5a3e1d6561ee
https://en.wikipedia.org/wiki/Mannitol
https://www.researchgate.net/publication/381106776_Erythritol_Production_via_Fermentation_-_Process_Modeling_and_Techno-Economic_Assessment_TEA_using_SuperPro_Designer
https://www.researchgate.net/publication/381106776_Erythritol_Production_via_Fermentation_-_Process_Modeling_and_Techno-Economic_Assessment_TEA_using_SuperPro_Designer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sorbitol (1872): French chemist Jean-Baptiste Boussingault discovered sorbitol in 1872 in

the juice of rowan berries (Sorbus aucuparia), from which its name is derived.[4][5] For over

half a century, its use was limited, primarily as a sugar substitute for people with diabetes,

before large-scale production began in the mid-1950s.[4]

Xylitol (1891): The discovery of xylitol is attributed to German chemist Emil Fischer and his

assistant Rudolf Stahel in September 1890, who isolated it from beech wood chips and

named it "Xylit" from the Greek word for wood.[6][7] Almost simultaneously in 1891, French

chemist M. G. Bertrand isolated xylitol syrup from wheat and oat straw.[6][7] Its use as a

sugar substitute gained significant traction in Finland during World War II due to sugar

shortages.[8][9][10]

Quantitative Data of Common Polyols
The diverse applications of polyols stem from their unique physicochemical properties. The

following tables summarize key quantitative data for some of the most commercially significant

polyols, providing a basis for comparison and selection in various formulations.

Polyol Molecular Formula
Molar Mass ( g/mol
)

Melting Point (°C)

Erythritol C4H10O4 122.12 121

Xylitol C5H12O5 152.15 92-96

Sorbitol C6H14O6 182.17 95

Mannitol C6H14O6 182.17 166-168

Maltitol C12H24O11 344.31 145

Isomalt C12H24O11 344.31 145-150

Lactitol C12H24O11 344.31 146

Table 1: Physical Properties of Common Polyols
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Polyol
Relative
Sweetness
(Sucrose = 1.0)

Caloric Value
(kcal/g)

Heat of
Solution (J/g)

Solubility in
Water ( g/100g
at 25°C)

Erythritol 0.6-0.8[11] 0.2[11] -180 37

Xylitol 1.0[11] 2.4[11] -153 64.2

Sorbitol 0.5-0.6[11] 2.6[11] -111 220

Mannitol 0.5-0.6[11] 1.6[12] -121 21.6

Maltitol 0.75-0.9[11] 2.1[11] -38.5 60

Isomalt 0.45-0.65 2.0 -39.4 28

Lactitol 0.3-0.4 2.0 -54.4 56.1

Table 2: Sweetness, Caloric, and Solution Properties of Common Polyols

Polyol Hygroscopicity

Erythritol Very Low

Xylitol High

Sorbitol High

Mannitol Very Low[13]

Maltitol Low

Isomalt Very Low

Lactitol Moderate

Table 3: Hygroscopicity of Common Polyols[14]

Key Methodologies and Workflows
The transition of polyols from laboratory curiosities to industrial-scale products involved the

development of specific and efficient production methods. While detailed historical
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experimental protocols from the 19th century are not readily available in modern databases,

the principles of their synthesis and extraction have been refined over time.

Experimental Protocols
Note: The precise, step-by-step experimental protocols from the original 19th-century

discoveries are not detailed in currently accessible scientific literature. The following represents

a generalized historical methodology based on the available information.

Protocol 1: Conceptual Historical Method for Isolation of Mannitol from Manna Ash

Extraction: The sweet exudate (manna) from the flowering ash (Fraxinus ornus) is collected.

Dissolution: The collected manna is dissolved in a minimal amount of hot water.

Filtration: The hot solution is filtered to remove insoluble impurities.

Crystallization: The filtrate is allowed to cool slowly. Mannitol, being less soluble in cold

water, crystallizes out of the solution.

Isolation and Purification: The crystals are collected by filtration and can be further purified

by recrystallization from hot water or ethanol.

Industrial Production Workflows
Modern industrial production of polyols relies on catalytic hydrogenation of sugars or

fermentation processes.

Workflow 1: Industrial Production of Sorbitol from Glucose

The industrial production of sorbitol is primarily achieved through the catalytic hydrogenation of

glucose.
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Caption: Industrial workflow for sorbitol production.
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Workflow 2: Industrial Production of Xylitol from Xylan-Rich Biomass

The production of xylitol typically involves the acid hydrolysis of xylan from sources like birch

wood or corn cobs, followed by hydrogenation.
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Caption: Industrial workflow for xylitol production.[15]
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Signaling Pathways
The Polyol Pathway
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step

metabolic pathway that converts glucose to fructose.[13][14][16] This pathway is particularly

significant in the context of diabetes, as hyperglycemia can lead to an overactivation of this

pathway, contributing to diabetic complications.

The two key enzymes in this pathway are aldose reductase and sorbitol dehydrogenase.[14]

[16][17]

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, using NADPH

as a cofactor.[13][14]

Sorbitol Dehydrogenase: This enzyme then oxidizes sorbitol to fructose, with the

concomitant reduction of NAD+ to NADH.[13][14][16]

Polyol Pathway

Glucose Sorbitol

Aldose Reductase
(NADPH -> NADP+) Fructose

Sorbitol Dehydrogenase
(NAD+ -> NADH)

NADP+

NADHNADPH

NAD+
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Caption: The Polyol Pathway of Glucose Metabolism.[14][16]

The accumulation of sorbitol in cells that lack sufficient sorbitol dehydrogenase activity can lead

to osmotic stress and cellular damage, which is a key mechanism in the pathogenesis of

diabetic complications such as neuropathy, nephropathy, and retinopathy.[12][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mannitol - Wikipedia [en.wikipedia.org]

2. testbook.com [testbook.com]

3. researchgate.net [researchgate.net]

4. Sorbitol – from seeds to Eureba [baynsolutions.com]

5. biologyonline.com [biologyonline.com]

6. Xylitol - Wikipedia [en.wikipedia.org]

7. The rocky road of Xylitol to its clinical application - ProQuest [proquest.com]

8. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

9. smilestore.co.nz [smilestore.co.nz]

10. grovehomerdentists.com [grovehomerdentists.com]

11. austinpublishinggroup.com [austinpublishinggroup.com]

12. Sorbitol - Wikipedia [en.wikipedia.org]

13. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf
[ncbi.nlm.nih.gov]

14. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

15. Frontiers | Xylitol: Bioproduction and Applications-A Review [frontiersin.org]

16. researchgate.net [researchgate.net]

17. Aldose reductase and sorbitol dehydrogenase distribution in substructures of normal and
diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Historical Discovery and
Development of Polyols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311374#historical-discovery-and-development-of-
polyols]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1311374?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Mannitol
https://testbook.com/question-answer/which-french-chemist-summarised-his-experiment-in--62c6bfd8b68d5a3e1d6561ee
https://www.researchgate.net/publication/381106776_Erythritol_Production_via_Fermentation_-_Process_Modeling_and_Techno-Economic_Assessment_TEA_using_SuperPro_Designer
https://baynsolutions.com/en/sorbitol-from-seed-to-eureba/226319
https://www.biologyonline.com/dictionary/sorbitol
https://en.wikipedia.org/wiki/Xylitol
https://www.proquest.com/openview/79bbc27ac85af15a7adfeabfeeefe198/1?pq-origsite=gscholar&cbl=47467
https://dimensionsofdentalhygiene.com/article/xylitol-in-development/
https://www.smilestore.co.nz/shine-insights/xylitol/the-history-of-sugar
https://grovehomerdentists.com/xylitol-sweet-answer/
https://austinpublishinggroup.com/endocrinology-diabetes/fulltext/ajed-v6-id1064.php
https://en.wikipedia.org/wiki/Sorbitol
https://www.ncbi.nlm.nih.gov/books/NBK576381/
https://www.ncbi.nlm.nih.gov/books/NBK576381/
https://www.creative-proteomics.com/resource/what-is-the-polyol-pathway.htm
https://www.frontiersin.org/journals/sustainability/articles/10.3389/frsus.2022.826190/full
https://www.researchgate.net/figure/The-polyol-pathway-comprises-two-enzymes-aldose-reductase-and-sorbitol-dehydrogenase_fig1_276158220
https://pubmed.ncbi.nlm.nih.gov/403152/
https://pubmed.ncbi.nlm.nih.gov/403152/
https://www.benchchem.com/product/b1311374#historical-discovery-and-development-of-polyols
https://www.benchchem.com/product/b1311374#historical-discovery-and-development-of-polyols
https://www.benchchem.com/product/b1311374#historical-discovery-and-development-of-polyols
https://www.benchchem.com/product/b1311374#historical-discovery-and-development-of-polyols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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